Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C8H9N5O2. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with an ethyl ester and an amino group at specific positions, making it a versatile scaffold for various chemical modifications.
Mechanism of Action
Target of Action
Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound with a complex structure that interacts with various targets. These enzymes play a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger .
Mode of Action
The mode of action of this compound is likely related to its potential inhibitory effects on PDE enzymes . By inhibiting these enzymes, the compound may increase the intracellular concentration of cAMP, leading to altered cellular signaling and potentially resulting in various downstream effects .
Biochemical Pathways
The increase in cAMP levels can affect multiple biochemical pathways. For instance, elevated cAMP can activate protein kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell metabolism, gene expression, and other cellular processes .
Result of Action
The result of the action of this compound is likely to be multifaceted due to its potential effects on various cellular processes via the cAMP-PKA pathway . For instance, compounds with similar structures have shown antiproliferative activities against cancer cells .
Biochemical Analysis
Biochemical Properties
Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with RNA polymerase, inhibiting its function and thereby affecting transcription processes . Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound can affect the expression of genes involved in inflammatory responses, thereby modulating immune cell functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This compound can also interact with DNA and RNA, affecting their stability and function . Additionally, it has been shown to modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives
Scientific Research Applications
Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1,2,4-Triazolo[4,3-a]pyrimidine: Another isomer with the triazole ring fused at different positions.
1,2,4-Triazolo[1,5-c]pyrimidine: Known for its anticancer and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-7(14)5-3-10-8-11-4-12-13(8)6(5)9/h3-4H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSXMQHHGMMINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359587 | |
Record name | ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788958 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92673-40-0 | |
Record name | ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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